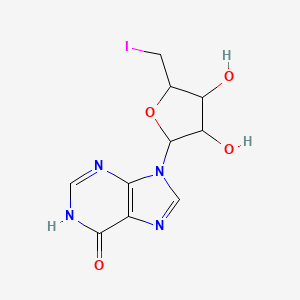
9-(5-Deoxy-5-iodopentofuranosyl)-3,9-dihydro-6h-purin-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(5-Deoxy-5-iodopentofuranosyl)-3,9-dihydro-6h-purin-6-one is a synthetic nucleoside analog This compound is characterized by the presence of an iodine atom at the 5’ position of the pentofuranosyl moiety, which is linked to a purine base
Preparation Methods
The synthesis of 9-(5-Deoxy-5-iodopentofuranosyl)-3,9-dihydro-6h-purin-6-one typically involves the iodination of a suitable precursor nucleoside. One common method includes the use of molecular iodine and triphenylphosphine to introduce the iodine atom at the 5’ position of the sugar moiety . The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity of the final product .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The iodine atom can be reduced to a hydrogen atom using reducing agents such as zinc in the presence of acids.
Oxidation Reactions: The purine base can undergo oxidation reactions, although these are less common compared to substitution and reduction reactions.
Scientific Research Applications
9-(5-Deoxy-5-iodopentofuranosyl)-3,9-dihydro-6h-purin-6-one has several applications in scientific research:
Medicinal Chemistry: It is used in the development of antiviral and anticancer agents due to its ability to interfere with nucleic acid synthesis.
Biochemistry: The compound serves as a probe in studying enzyme mechanisms and nucleic acid interactions.
Diagnostic Imaging: Radioiodinated derivatives of this compound are used in imaging techniques to diagnose various pathologies, including hypoxic tissues.
Mechanism of Action
The mechanism of action of 9-(5-Deoxy-5-iodopentofuranosyl)-3,9-dihydro-6h-purin-6-one involves its incorporation into nucleic acids, where it can disrupt normal cellular processes. The iodine atom plays a crucial role in enhancing the compound’s ability to be detected in imaging applications. The compound targets enzymes involved in nucleic acid synthesis, thereby inhibiting their activity and leading to cell death in rapidly dividing cells .
Comparison with Similar Compounds
Similar compounds include other iodinated nucleosides such as 9-(5-Deoxy-5-iodo-α-L-lyxofuranosyl)-9H-purin-6-amine . Compared to these compounds, 9-(5-Deoxy-5-iodopentofuranosyl)-3,9-dihydro-6h-purin-6-one is unique due to its specific structural configuration and the presence of the iodine atom at the 5’ position, which enhances its reactivity and utility in various applications .
Properties
CAS No. |
18945-36-3 |
|---|---|
Molecular Formula |
C10H11IN4O4 |
Molecular Weight |
378.12 g/mol |
IUPAC Name |
9-[3,4-dihydroxy-5-(iodomethyl)oxolan-2-yl]-1H-purin-6-one |
InChI |
InChI=1S/C10H11IN4O4/c11-1-4-6(16)7(17)10(19-4)15-3-14-5-8(15)12-2-13-9(5)18/h2-4,6-7,10,16-17H,1H2,(H,12,13,18) |
InChI Key |
NUNPMJRQMLQDQC-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)CI)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



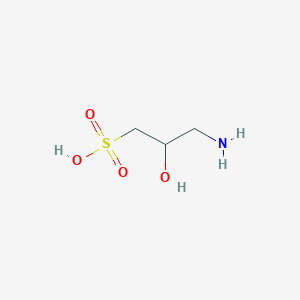
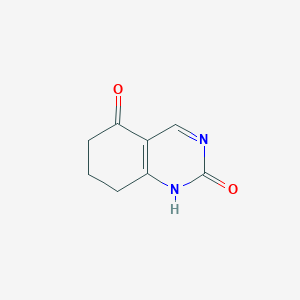
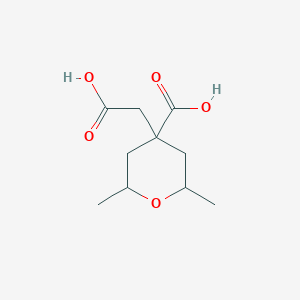
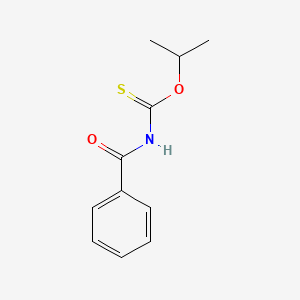
![(1S)-1,4,7,7-Tetramethylbicyclo[2.2.1]heptan-2-one](/img/structure/B14718520.png)
![(2z)-(4-Chlorophenyl){[4-(dimethylamino)phenyl]imino}ethanenitrile](/img/structure/B14718522.png)

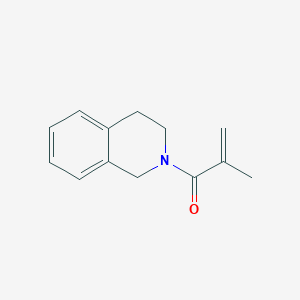
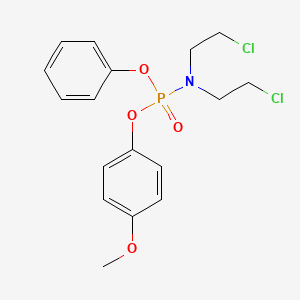


![9-Methoxy-2,5,11-trimethyl-1,3,4,6-tetrahydropyrido[4,3-b]carbazole](/img/structure/B14718557.png)

